molecular formula C20H16F2N4O2S B2946300 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2319923-11-8

6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2946300
CAS No.: 2319923-11-8
M. Wt: 414.43
InChI Key: BNXBBCQQPSALPB-UHFFFAOYSA-N
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Description

6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its complex structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

  • Formation of 3-(2-fluorophenyl)-1,2,4-oxadiazole: : This intermediate can be synthesized through the reaction of 2-fluorobenzoyl chloride with amidoxime in the presence of a base.

  • Synthesis of 2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propylquinazolin-4-one: : This step involves the reaction of the 3-(2-fluorophenyl)-1,2,4-oxadiazole intermediate with a thiol-containing quinazoline derivative, followed by further functionalization to introduce the 6-fluoro group.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of robust and efficient catalytic systems, solvent recovery processes, and continuous flow techniques to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially involving the sulfur atom in the sulfanyl group.

  • Reduction: : Reduction reactions might target the oxadiazole ring or the carbonyl group in the quinazolinone structure.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenating agents for nucleophilic substitution or organometallic reagents for electrophilic substitution.

Major Products

Depending on the reaction type, the major products can include oxidized forms of the original compound, reduced analogs, or substituted derivatives with varying functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for studying complex synthetic methodologies and reaction mechanisms. It helps researchers understand the reactivity of multi-functional molecules and develop new synthetic routes for related compounds.

Biology

Biologically, it might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development studies.

Medicine

In medicine, compounds like this are explored for their potential therapeutic applications. Its unique structure could offer new avenues for developing treatments for various diseases, particularly if it shows activity against specific molecular targets.

Industry

In the industrial sector, this compound might be utilized as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds interact with proteins or enzymes, altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinazoline derivatives: : Compounds with similar quinazoline cores but different substituents.

  • 1,2,4-Oxadiazole derivatives: : Molecules containing the oxadiazole ring with various functional groups.

  • Fluorinated aromatic compounds: : Structures featuring aromatic rings with fluorine substitutions.

Uniqueness

What sets 6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one apart is its combination of these structural motifs, which can lead to unique chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various scientific investigations.

What do you think? Is this compound as fascinating to you as it is to me?

Properties

IUPAC Name

6-fluoro-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)14-10-12(21)7-8-16(14)23-20(26)29-11-17-24-18(25-28-17)13-5-3-4-6-15(13)22/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBBCQQPSALPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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